3-methoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
Overview
Description
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is a compound belonging to the class of polynitrogen heterocycles. These compounds are of significant interest due to their potential applications in various fields, including energetic materials, pharmaceuticals, and coordination chemistry. The presence of nitro groups and a methoxy group in its structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 4,4’-dinitro-1’H-1,3’-bipyrazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4,4’-dinitro-1’H-1,3’-bipyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole has several scientific research applications:
Energetic Materials: Due to its high nitrogen content and nitro groups, it is studied as a potential high-energy material for explosives and propellants.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and material properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1’H-1,3’-bipyrazole: Lacks the methoxy group, which affects its chemical reactivity and applications.
3-amino-4,4’-dinitro-1’H-1,3’-bipyrazole:
Uniqueness
3-methoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is unique due to the presence of both methoxy and nitro groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O5/c1-18-7-5(13(16)17)3-11(10-7)6-4(12(14)15)2-8-9-6/h2-3H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKCSPUPQBCKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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